molecular formula C6H10O4S B3110049 2-(1,1-Dioxo-1lambda6-thiolan-2-yl)acetic acid CAS No. 1781610-08-9

2-(1,1-Dioxo-1lambda6-thiolan-2-yl)acetic acid

Cat. No.: B3110049
CAS No.: 1781610-08-9
M. Wt: 178.21 g/mol
InChI Key: QAAMMQJXNSQLHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,1-Dioxo-1lambda6-thiolan-2-yl)acetic acid is an organic compound with the molecular formula C6H10O4S It is characterized by the presence of a thiolane ring with a dioxo group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Dioxo-1lambda6-thiolan-2-yl)acetic acid typically involves the reaction of tetrahydrothiophene with an oxidizing agent to introduce the dioxo group, followed by the addition of an acetic acid moiety. The reaction conditions often include controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to maintain consistent quality and yield. The process is optimized to minimize by-products and maximize efficiency, often involving advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Dioxo-1lambda6-thiolan-2-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, thiols, esters, and amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(1,1-Dioxo-1lambda6-thiolan-2-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,1-Dioxo-1lambda6-thiolan-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The dioxo group can participate in redox reactions, while the acetic acid moiety can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate enzyme activity, influence cellular signaling pathways, and affect metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetic acid: Similar structure but with the dioxo group at a different position.

    2-Amino-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid: Contains an amino group instead of an acetic acid moiety.

    2-[(1,1-Dioxo-1lambda6-thiolan-3-yl)amino]acetic acid hydrochloride: Features an amino group and is available as a hydrochloride salt.

Uniqueness

2-(1,1-Dioxo-1lambda6-thiolan-2-yl)acetic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-(1,1-dioxothiolan-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4S/c7-6(8)4-5-2-1-3-11(5,9)10/h5H,1-4H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAMMQJXNSQLHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(S(=O)(=O)C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781610-08-9
Record name 2-(1,1-dioxo-1lambda6-thiolan-2-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,1-Dioxo-1lambda6-thiolan-2-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(1,1-Dioxo-1lambda6-thiolan-2-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(1,1-Dioxo-1lambda6-thiolan-2-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(1,1-Dioxo-1lambda6-thiolan-2-yl)acetic acid
Reactant of Route 5
2-(1,1-Dioxo-1lambda6-thiolan-2-yl)acetic acid
Reactant of Route 6
2-(1,1-Dioxo-1lambda6-thiolan-2-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.